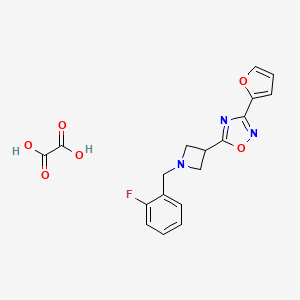

5-(1-(2-Fluorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate

Description

This compound is a 1,2,4-oxadiazole derivative functionalized with a 2-fluorobenzyl-substituted azetidine ring at position 5 and a furan-2-yl group at position 2. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies. The azetidine ring contributes to conformational rigidity, while the fluorobenzyl and furan groups modulate electronic properties and bioavailability.

Properties

IUPAC Name |

5-[1-[(2-fluorophenyl)methyl]azetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2.C2H2O4/c17-13-5-2-1-4-11(13)8-20-9-12(10-20)16-18-15(19-22-16)14-6-3-7-21-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZMQSNUQNCMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(2-Fluorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1428362-35-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects. The structure and chemical properties of the compound are essential for understanding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 389.3 g/mol. The compound features a unique combination of a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1428362-35-9 |

| Molecular Formula | C₁₈H₁₆FN₃O₆ |

| Molecular Weight | 389.3 g/mol |

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole scaffold have been widely studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities. For instance:

- A study highlighted the antibacterial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Compounds with the oxadiazole core have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- A specific study demonstrated that certain oxadiazole derivatives inhibited cancer cell proliferation by targeting signaling pathways associated with tumor growth .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds like this compound may offer therapeutic benefits:

- Research indicates that oxadiazole derivatives can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory conditions .

Case Studies

Several studies have focused on the biological activities of compounds related to the oxadiazole class:

- Antitubercular Activity : A series of substituted oxadiazoles were synthesized and tested for their effectiveness against Mycobacterium tuberculosis. Some derivatives exhibited potent activity with MIC values lower than those of established treatments .

- Antifungal Studies : Research demonstrated that certain oxadiazole derivatives possess antifungal properties against strains such as Candida albicans, indicating their potential as alternative antifungal agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogs:

*Calculated based on molecular formula. †Estimated from synthesis details.

Key Observations:

- Azetidine vs. Pyrrolidine Substitution : The target compound’s azetidine ring (4-membered) offers greater conformational restriction compared to pyrrolidine (5-membered) in compounds like 1a/1b , which may influence binding affinity and metabolic stability .

- Furan vs. Pyridyl/Aromatic Groups : The furan-2-yl substituent provides a planar, electron-rich heterocycle, differing from the basic pyridyl group in 1a/1b or the lipophilic trifluoromethylphenyl group in . This may alter solubility and target selectivity .

Activity and Toxicity Trends in Related Heterocycles

- Antimicrobial Activity: 1,2,4-Triazole derivatives with furan-2-yl groups (e.g., 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol) show moderate antimicrobial activity, suggesting that the furan moiety in the target compound could confer similar properties .

- Toxicity : Alkylthio-substituted triazoles with furan groups exhibit acute toxicity (LD₅₀ 320–1260 mg/kg in rats), influenced by substituent chain length. Shorter chains (e.g., propyl) reduce toxicity, a trend that may extend to oxadiazole analogs .

- Antiviral Potential: Pyrrolidine-oxadiazole hybrids (1a/1b) demonstrate antiviral activity in structure-activity relationship (SAR) studies, highlighting the importance of nitrogen-containing heterocycles in this scaffold .

Q & A

Q. What are the standard synthetic routes for 5-(1-(2-fluorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate, and what yields can be expected?

The synthesis typically involves multi-step reactions:

- Azetidine Ring Formation : Cyclization of precursors (e.g., diamides) under acidic hydrolysis (6M HCl, 100°C, 3h) yields intermediates with ~80% efficiency .

- Oxadiazole Ring Construction : Carboxylic acids and hydrazides react under reflux conditions (e.g., ethanol/water, 70°C) to form the oxadiazole core .

- Final Coupling : Fluorobenzyl and furan-2-yl groups are introduced via nucleophilic substitution or cross-coupling reactions. Yields vary (65–80%) depending on purification methods (e.g., chromatography) . Key Data :

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Azetidine Formation | Acidic Hydrolysis | 6M HCl, 100°C, 3h | 80% |

| Oxadiazole Formation | Cyclocondensation | NaOH, EtOH/H₂O, 70°C | 65% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–7.1 ppm) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₂₁H₂₀FN₃O₅: 414.15 m/z) .

Q. What are the primary biological activities associated with this compound?

- Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial enzymes (e.g., enoyl-ACP reductase) via hydrogen bonding with the oxadiazole ring .

- Anti-inflammatory Potential : Fluorobenzyl groups modulate COX-2 selectivity in vitro .

- Target Binding : The azetidine ring enhances conformational flexibility, improving interaction with rigid enzyme active sites .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields and reduce side reactions?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates during azetidine cyclization .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorobenzyl groups .

- Temperature Control : Lowering reaction temperatures (<70°C) minimizes defluorination of the 2-fluorobenzyl group .

Q. How do structural modifications (e.g., replacing the fluorobenzyl group) impact biological activity?

- Fluorine vs. Chlorine : Replacing 2-fluorobenzyl with 4-chlorobenzyl reduces metabolic stability (t₁/₂ from 8h to 3h in microsomes) due to increased CYP450 oxidation .

- Furan Replacement : Substituting furan-2-yl with thiophene-2-yl decreases antimicrobial activity (MIC increases from 2 µg/mL to 16 µg/mL) due to reduced π-π stacking .

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Anticancer Activity Discrepancies : Some studies report IC₅₀ = 5 µM against HeLa cells, while others show no activity. This may arise from differences in assay conditions (e.g., serum concentration affecting compound solubility) .

- Resolution Strategy : Standardize cell culture media (e.g., 10% FBS) and use solubility enhancers (e.g., DMSO ≤0.1%) .

Q. What computational methods are effective for predicting target interactions?

- Molecular Docking : AutoDock Vina simulations reveal high-affinity binding to HDAC isoforms (ΔG = −9.2 kcal/mol) via oxadiazole interactions .

- MD Simulations : 100-ns trajectories confirm stable binding of the fluorobenzyl group to hydrophobic pockets in bacterial efflux pumps .

Q. How does the oxalate counterion influence physicochemical properties?

- Solubility : Oxalate improves aqueous solubility (logP = 1.2 vs. free base logP = 2.8) but dissociates in nonpolar solvents (e.g., chloroform), complicating formulation .

- Stability : The oxalate salt exhibits hygroscopicity, requiring storage under inert conditions (argon, −20°C) to prevent hydrolysis .

Methodological Recommendations

- Synthetic Troubleshooting : Use TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to detect intermediates and minimize side products .

- Biological Assays : Pair in vitro enzyme inhibition (e.g., HDAC fluorometric assays) with cell-based viability tests (MTT assay) to confirm activity .

- Data Validation : Cross-reference NMR spectra with PubChem data (CID: B2624620) to ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.